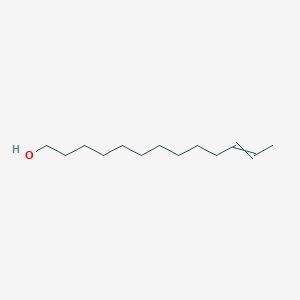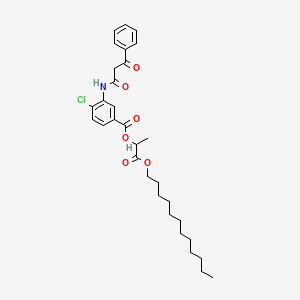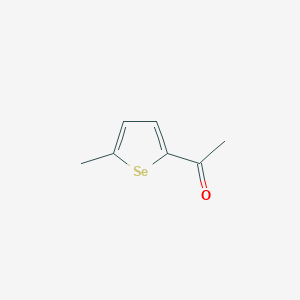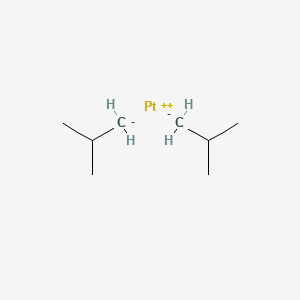
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenoxy group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- typically involves multiple steps, including the introduction of the chloro and trifluoromethyl groups. The process often begins with the chlorination of a suitable phenol derivative, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the acetic acid moiety through esterification or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or defluorinated products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
Compared to these similar compounds, acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for diverse applications.
Propriétés
Numéro CAS |
35422-42-5 |
|---|---|
Formule moléculaire |
C16H11ClF3NO4 |
Poids moléculaire |
373.71 g/mol |
Nom IUPAC |
2-[4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H11ClF3NO4/c17-10-4-5-13(25-8-14(22)23)12(7-10)15(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |
Clé InChI |
HRFHLWCIWWSCDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)

![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)

![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)



